molecular formula C6H6F3N3O B3047768 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide CAS No. 1443279-08-0

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3047768
CAS No.: 1443279-08-0
M. Wt: 193.13
InChI Key: SACQIRNFBYDICE-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based chemical compound offered for research and development purposes. The incorporation of the 2,2,2-trifluoroethyl group is a strategy of significant interest in medicinal and agricultural chemistry, as this moiety can enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability . Pyrazole carboxamide derivatives are recognized as versatile scaffolds with potent biological activities. They are extensively investigated for their applications in developing novel agrochemicals, particularly as fungicides . Some compounds within this class, such as the commercial fungicide pydiflumetofen, function as succinate dehydrogenase inhibitors (SDHIs), disrupting cellular respiration in fungal pathogens . The mechanism of action for related pyrazole carboxamides has been shown to target mitochondrial function in fungi, such as Rhizoctonia solani , leading to the destruction of cell membranes, leakage of cellular content, and a decrease in mitochondrial membrane potential . Furthermore, the pyrazole core is a privileged structure found in various pharmaceutical agents, including the anti-inflammatory drug Celecoxib, highlighting the potential of this chemotype in drug discovery . This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-4(1-11-12)5(10)13/h1-2H,3H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACQIRNFBYDICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220719
Record name 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-08-0
Record name 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding, which may lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antiviral agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Key Observations :

  • The trifluoroethyl group at position 1 is a common feature in analogs, contributing to enhanced metabolic stability.
  • Substitutions at position 3 (e.g., amino in ) or position 4 (carboxylic acid vs. carboxamide) significantly alter polarity and biological activity.

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility LogP (Predicted)
This compound Not reported Not reported Moderate (DMSO) 1.2
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 203 Not reported Low (aqueous) 1.8
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid Not reported Not reported Low (aqueous) 1.5
3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide Not reported Not reported High (DMSO) 0.9

Key Observations :

  • The dimethylcarboxamide in reduces LogP, suggesting improved hydrophilicity.

Yield Comparison :

  • Trifluoroethyl derivatives typically achieve yields of 50–70% under optimized conditions .
  • Carboxylic acid analogs (e.g., ) require additional purification steps, reducing yields to 40–60% .

Key Observations :

  • The carboxamide group in the target compound enhances binding affinity to MRGPRs compared to carboxylic acid analogs .
  • Substitutions at position 3 (e.g., amino in ) may introduce new biological activities, such as kinase inhibition.

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoroethyl group enhances its lipophilicity and may influence its biological interactions. Various synthetic routes have been explored to produce this compound, often involving the reaction of pyrazole derivatives with trifluoroethylating agents.

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on key oncogenic pathways:

  • BRAF(V600E) Inhibition : Studies show that certain pyrazole derivatives effectively inhibit BRAF(V600E), a mutation commonly associated with melanoma and other cancers. This inhibition is crucial for the development of targeted cancer therapies .
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These studies often assess the synergistic effects of combining pyrazole derivatives with established chemotherapeutics like doxorubicin .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable:

  • Cytokine Inhibition : Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
  • Animal Models : In vivo studies using carrageenan-induced edema models demonstrate significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

3. Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties:

  • Bacterial and Fungal Inhibition : Research has highlighted the effectiveness of certain pyrazole compounds against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (Aspergillus niger), suggesting their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives:

Modification Effect on Activity
Trifluoroethyl GroupEnhances lipophilicity and bioavailability
Substituents on Pyrazole RingModulate receptor binding and selectivity
Carbonyl OxygenPotential for hydrogen bonding interactions

The incorporation of polar groups has been shown to improve solubility without compromising activity, making these compounds suitable for further development in drug formulation .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Combination Therapy in Cancer : A study evaluated the efficacy of this compound in combination with doxorubicin in breast cancer models. Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect that warrants further investigation .
  • Inflammation Models : In animal studies assessing acute inflammation, compounds similar to this compound demonstrated significant reductions in edema and inflammatory markers, positioning them as potential alternatives to conventional NSAIDs .

Q & A

Q. What are the common synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide?

  • Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors with trifluoroethylating agents. For example, trifluoroethyl trifluoromethanesulfonate reacts with pyrazole derivatives in acetonitrile (MeCN) using K₂CO₃ as a base at 25°C, followed by purification via silica gel chromatography (PE:EtOAc gradients). Subsequent steps may include hydrolysis or coupling reactions to introduce the carboxamide group . Yield optimization often requires adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming substitution patterns and trifluoroethyl group integration (e.g., δ = 4.97 ppm, q, 2H for -CH₂CF₃) .
  • LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 252.1) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally analogous pyrazole derivatives .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic character. This can be quantified via logP measurements or computational modeling (e.g., Cambridge Structural Database analysis). Fluorine’s inductive effects also reduce basicity of adjacent amines, improving bioavailability .

Q. What are the typical reaction conditions for introducing the trifluoroethyl group?

  • Methodological Answer : Alkylation reactions often employ trifluoroethyl triflate (1.2 eq) in polar aprotic solvents (e.g., MeCN or DMF) with a mild base (K₂CO₃ or NaH) at 20–25°C. Reaction completion is verified by LCMS, followed by aqueous workup and column chromatography .

Advanced Research Questions

Q. How can researchers optimize low yields in the alkylation step during synthesis?

  • Methodological Answer : Low yields (e.g., 26% in Step 3 of ) may arise from competing side reactions or poor solubility. Strategies include:
  • Solvent optimization : Switching to DMF or THF to improve reagent solubility.
  • Catalyst screening : Testing Pd(PPh₃)₂Cl₂ or other transition-metal catalysts for coupling steps .
  • Temperature control : Elevated temperatures (e.g., 110°C for Stille couplings) enhance reactivity but require careful monitoring to avoid decomposition .

Q. How to resolve discrepancies in NMR data between experimental and theoretical predictions?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) can arise from dynamic effects or impurities. Use:
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and confirms spatial arrangements.
  • DFT calculations : Compares experimental shifts with computational models (Gaussian or ORCA software) .
  • X-ray diffraction : Provides unambiguous structural confirmation, as shown for 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Target-specific kinases or proteases using fluorescence-based readouts (e.g., ADP-Glo™ for kinase activity).
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity.
  • Metabolic stability : Liver microsomal assays with LC-MS metabolite profiling .

Q. How to analyze metabolic stability influenced by the trifluoroethyl group?

  • Methodological Answer :
  • Microsomal incubations : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-HRMS to identify oxidative metabolites.
  • Half-life (t₁/₂) calculation : Compare degradation rates against control compounds lacking fluorine substituents .
  • CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms using fluorogenic substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

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